molecular formula C13H21N3O2 B1399234 1-((1-Isopropylpiperidin-4-yl)methyl)-1H-pyrazole-4-carboxylic acid CAS No. 1316222-36-2

1-((1-Isopropylpiperidin-4-yl)methyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1399234
M. Wt: 251.32 g/mol
InChI Key: AENNCMQAOOXWMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-Isopropylpiperidin-4-yl)methyl)-1H-pyrazole-4-carboxylic acid (IPPCA) is a heterocyclic compound with a pyrazole ring structure and a carboxylic acid group. It is widely used in the synthesis of organic compounds, and is also known as 1-isopropyl-4-methylpyrazole-4-carboxylic acid. IPPCA is a versatile compound that has been used in many different scientific research applications, including drug delivery, enzyme inhibition, and biocatalysis.

Scientific Research Applications

Synthesis and Structural Studies

  • Coordination Chemistry : Pyrazole-dicarboxylate acid derivatives, which include compounds similar to 1-((1-Isopropylpiperidin-4-yl)methyl)-1H-pyrazole-4-carboxylic acid, are used in the synthesis of mononuclear CuII/CoII coordination complexes. These complexes have been characterized by NMR, ESI-MS, and X-ray diffraction, revealing their potential in coordination chemistry and crystallography (Radi et al., 2015).

Biological and Pharmacological Research

  • Antimicrobial Activities : Pyrazole derivatives are noted for their antimicrobial activities. Studies involving the synthesis of similar pyrazole compounds and their efficacy against bacterial strains like Staphylococcus aureus and Escherichia coli have been conducted, indicating the potential biological and pharmacological applications of these compounds (Shubhangi et al., 2019).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition : Research on pyrazolic compounds, including those structurally related to 1-((1-Isopropylpiperidin-4-yl)methyl)-1H-pyrazole-4-carboxylic acid, shows their use as corrosion inhibitors. Their effectiveness in protecting materials like pure iron in acidic media has been documented, suggesting their utility in material science and industrial applications (Chetouani et al., 2005).

Molecular Docking and Drug Design

  • Drug Design and Molecular Docking : Pyrazole derivatives are used in molecular docking studies to predict binding interactions with target proteins. These studies are crucial in drug design, indicating the potential use of 1-((1-Isopropylpiperidin-4-yl)methyl)-1H-pyrazole-4-carboxylic acid in developing new pharmacological agents (Reddy et al., 2022).

properties

IUPAC Name

1-[(1-propan-2-ylpiperidin-4-yl)methyl]pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-10(2)15-5-3-11(4-6-15)8-16-9-12(7-14-16)13(17)18/h7,9-11H,3-6,8H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AENNCMQAOOXWMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CN2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-Isopropylpiperidin-4-yl)methyl)-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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